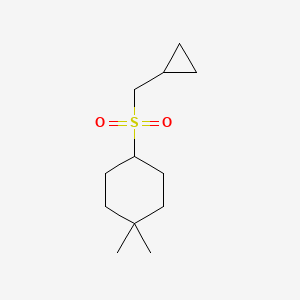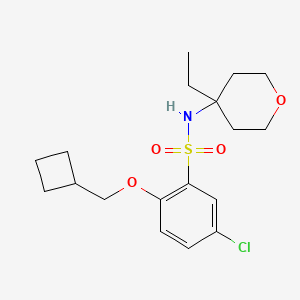
4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a cyclopropylmethylsulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane typically involves the introduction of the cyclopropylmethylsulfonyl group onto a cyclohexane ring. One common method is the sulfonylation of 1,1-dimethylcyclohexane using cyclopropylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethylsulfonyl)phenylboronic acid: Contains a boronic acid group instead of the cyclohexane ring.
Cyclopropylmethylsulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
1,1-Dimethylcyclohexane: Lacks the sulfonyl and cyclopropylmethyl groups.
Uniqueness
4-(Cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane is unique due to the combination of its cyclohexane ring, cyclopropylmethylsulfonyl group, and two methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
4-(cyclopropylmethylsulfonyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2S/c1-12(2)7-5-11(6-8-12)15(13,14)9-10-3-4-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUNHQMOHMINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771879.png)
![2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B6771880.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B6771881.png)
![4-[2-[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-4-yl]piperazin-2-one](/img/structure/B6771885.png)
![1-(2-Hydroxyethyl)-1-(oxan-4-yl)-3-spiro[5.5]undecan-3-ylurea](/img/structure/B6771889.png)
![6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide](/img/structure/B6771892.png)
![1-[3-[Methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-2-(2-methylthiophen-3-yl)ethanone](/img/structure/B6771896.png)
![2-(4-Chlorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771926.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771933.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-methyl-6-phenylmorpholine](/img/structure/B6771948.png)
![4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane](/img/structure/B6771950.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(2-fluorophenyl)morpholine](/img/structure/B6771962.png)
